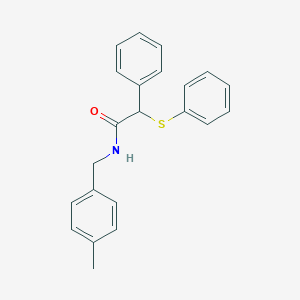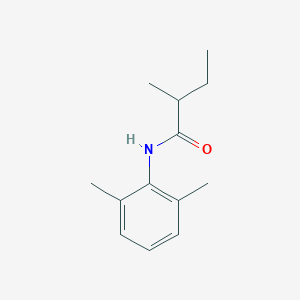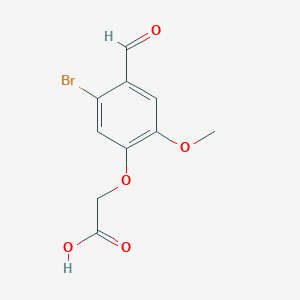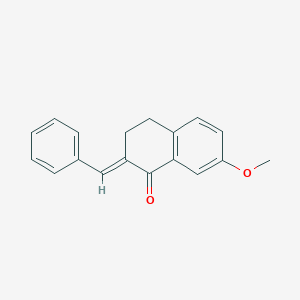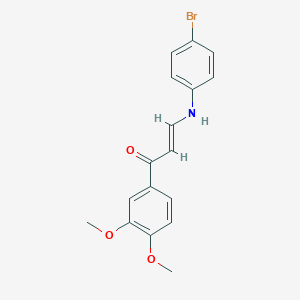![molecular formula C13H13N3O4 B411861 2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline](/img/structure/B411861.png)
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline is a chemical compound with the molecular formula C13H13N3O3. It is known for its unique structure, which includes a nitrofuran moiety and a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline typically involves the reaction of 1-{5-nitro-2-furyl}ethanone with 2-methoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Applications De Recherche Scientifique
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydrazone linkage may also contribute to its activity by facilitating interactions with specific molecular targets.
Comparaison Avec Des Composés Similaires
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline can be compared with other nitrofuran derivatives and hydrazones:
Similar Compounds: 1-{5-Nitro-2-furyl}ethanone (4-methylphenyl)hydrazone, 1-{5-Nitro-2-furyl}ethanone (2-thienyl)hydrazone.
Uniqueness: The presence of the 2-methoxyphenyl group in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H13N3O4 |
|---|---|
Poids moléculaire |
275.26g/mol |
Nom IUPAC |
2-methoxy-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]aniline |
InChI |
InChI=1S/C13H13N3O4/c1-9(11-7-8-13(20-11)16(17)18)14-15-10-5-3-4-6-12(10)19-2/h3-8,15H,1-2H3/b14-9- |
Clé InChI |
XRSNYFYPDMYUNU-ZROIWOOFSA-N |
SMILES |
CC(=NNC1=CC=CC=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
SMILES isomérique |
C/C(=N/NC1=CC=CC=C1OC)/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC1=CC=CC=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


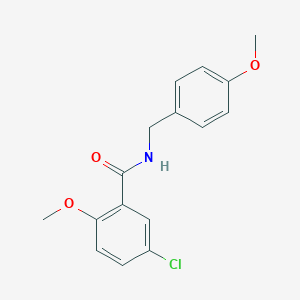
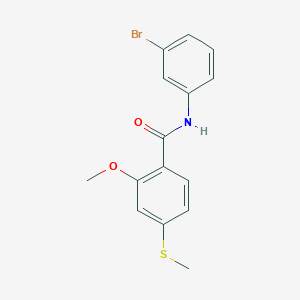
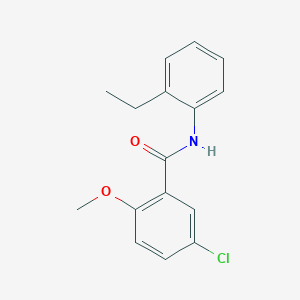
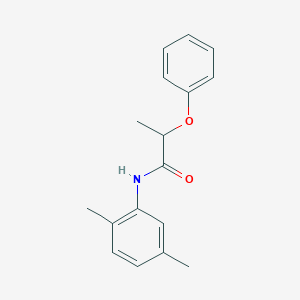
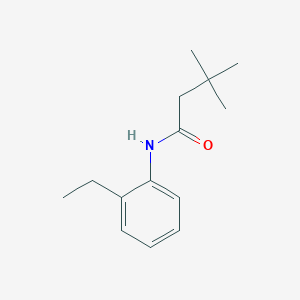
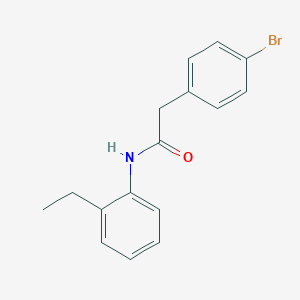
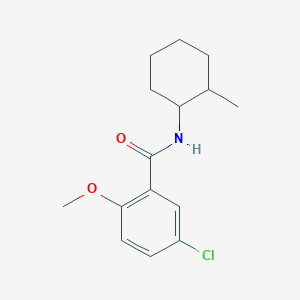
![Ethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzoate](/img/structure/B411789.png)
![Ethyl 2-[(2-methylbutanoyl)amino]benzoate](/img/structure/B411790.png)
